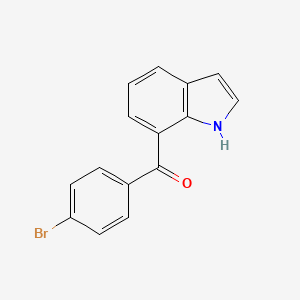

(4-bromophenyl)(1H-indol-7-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(1H-indol-7-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKQFMCSXIADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451889 | |

| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91714-50-0 | |

| Record name | 7-(4-Bromobenzoyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-BROMOBENZOYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5ZL5ZP93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Indole Synthesis of 7-(4-Bromobenzoyl)indole

This technical guide provides a comprehensive overview of a proposed Fischer indole synthesis route for 7-(4-Bromobenzoyl)indole. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the reaction mechanism, a detailed theoretical experimental protocol, and quantitative data presented in tabular format for clarity.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for the synthesis of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] Its versatility has made it a popular method for preparing a wide array of indole derivatives, which are core structures in many pharmaceuticals.[2]

Proposed Synthetic Pathway

-

Synthesis of (2-hydrazinylphenyl)(4-bromophenyl)methanone: The initial step involves the conversion of the amino group of (2-aminophenyl)(4-bromophenyl)methanone into a hydrazine functionality. This is a standard transformation in organic synthesis.

-

Fischer Indole Synthesis: The resulting (2-hydrazinylphenyl)(4-bromophenyl)methanone is then subjected to a classic Fischer indole cyclization with an appropriate carbonyl compound, in this case, acetaldehyde, to yield the target molecule, 7-(4-Bromobenzoyl)indole.

The overall proposed workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis workflow for 7-(4-Bromobenzoyl)indole.

Experimental Protocols

The following are detailed, theoretical experimental protocols for the proposed synthesis.

Step 1: Synthesis of (2-hydrazinylphenyl)(4-bromophenyl)methanone

This procedure is based on standard methods for the conversion of anilines to phenylhydrazines.

Methodology:

-

Diazotization:

-

(2-aminophenyl)(4-bromophenyl)methanone (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

A solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The freshly prepared diazonium salt solution is added slowly to the tin(II) chloride solution.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

The resulting precipitate is collected by filtration.

-

The solid is treated with a strong base (e.g., NaOH solution) to liberate the free hydrazine.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude (2-hydrazinylphenyl)(4-bromophenyl)methanone, which can be purified further by recrystallization or column chromatography.

-

| Compound | Molar Mass ( g/mol ) | Equivalents | Quantity | Role |

| (2-aminophenyl)(4-bromophenyl)methanone | 276.13 | 1.0 | (user defined) | Starting Material |

| Sodium Nitrite | 69.00 | 1.1 | (calculated) | Diazotizing Agent |

| Tin(II) Chloride | 189.60 | 3.0 | (calculated) | Reducing Agent |

| Hydrochloric Acid | 36.46 | - | (excess) | Solvent/Reagent |

| Sodium Hydroxide | 40.00 | - | (to basic pH) | Base for work-up |

Table 1: Reagents for the synthesis of (2-hydrazinylphenyl)(4-bromophenyl)methanone.

Step 2: Fischer Indole Synthesis of 7-(4-Bromobenzoyl)indole

This protocol is adapted from general procedures for the Fischer indole synthesis.[3]

Methodology:

-

Hydrazone Formation and Cyclization:

-

(2-hydrazinylphenyl)(4-bromophenyl)methanone (1.0 eq) is suspended in a suitable solvent such as glacial acetic acid or ethanol.[3]

-

Acetaldehyde (1.2 eq) is added to the mixture.

-

An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, is added cautiously.[1]

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The crude product precipitates out and is collected by filtration.

-

The solid is washed with water and dried.

-

Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system to afford pure 7-(4-Bromobenzoyl)indole.

-

| Compound | Molar Mass ( g/mol ) | Equivalents | Quantity | Role |

| (2-hydrazinylphenyl)(4-bromophenyl)methanone | 291.14 | 1.0 | (user defined) | Starting Material |

| Acetaldehyde | 44.05 | 1.2 | (calculated) | Carbonyl Component |

| Sulfuric Acid | 98.08 | catalytic | (catalytic amount) | Acid Catalyst |

| Glacial Acetic Acid | 60.05 | - | (solvent) | Solvent |

Table 2: Reagents for the Fischer indole synthesis of 7-(4-Bromobenzoyl)indole.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied process involving several key steps.[1][4] The proposed mechanism for the synthesis of 7-(4-Bromobenzoyl)indole is illustrated below.

Caption: Key steps in the Fischer indole synthesis mechanism.

The reaction commences with the formation of a phenylhydrazone from the reaction of (2-hydrazinylphenyl)(4-bromophenyl)methanone and acetaldehyde. This is followed by tautomerization to an ene-hydrazine intermediate.[3] Under acidic conditions, a[5][5]-sigmatropic rearrangement occurs, which is the crucial bond-forming step.[6] Subsequent proton transfer leads to rearomatization of the benzene ring. An intramolecular cyclization then takes place, followed by the elimination of an ammonia molecule to yield the final aromatic indole product.[1]

This technical guide provides a theoretical yet chemically sound pathway for the synthesis of 7-(4-Bromobenzoyl)indole via the Fischer indole synthesis. The provided protocols and data are based on well-established chemical principles and analogous reactions, offering a solid foundation for further experimental investigation. Researchers should optimize the reaction conditions to achieve the best possible yield and purity of the final product.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of (4-bromophenyl)(1H-indol-7-yl)methanone from its Dihydro Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-bromophenyl)(1H-indol-7-yl)methanone from its 2,3-dihydro precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone. This key transformation, an aromatization of the indoline ring system, is a critical step in the synthesis of various biologically active molecules. This document details multiple synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction and Biological Significance

This compound serves as a crucial intermediate in the synthesis of Bromfenac.[1][2] Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) utilized as an ophthalmic solution to manage pain and inflammation following cataract surgery. The biological activity of Bromfenac stems from its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the inflammatory cascade. The synthesis of the fully aromatic indole core from its dihydro precursor is a key step in establishing the final pharmacophore.

Mechanism of Action of the Downstream Product: Bromfenac

The therapeutic effect of Bromfenac is achieved through the inhibition of prostaglandin synthesis. By blocking the COX-1 and COX-2 enzymes, Bromfenac prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The diagram below illustrates this signaling pathway.

Synthetic Methodologies for Aromatization

The conversion of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone to its aromatic counterpart can be achieved through several oxidative dehydrogenation methods. This guide details three prominent methods: oxidation with activated manganese dioxide, dehydrogenation with palladium on carbon, and aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic approaches.

| Method | Oxidizing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| Method 1 | Activated MnO₂ | Dichloromethane | Reflux | 18 hours | ~85-95 |

| Method 2 (General) | 10% Pd/C | Toluene | Reflux | 4-8 hours | ~80-90 |

| Method 3 (General) | DDQ | Dioxane | Reflux | 1-3 hours | >90 |

Experimental Protocols

Method 1: Oxidation with Activated Manganese Dioxide

This is a widely cited and effective method for the aromatization of indolines.

-

Materials:

-

(4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (approx. 5-10 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

A solution of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (e.g., 2.4 g, 7.9 mmol) in dichloromethane (100 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

-

Activated manganese dioxide (e.g., 2.2 g, 25 mmol) is added to the solution.[1]

-

The mixture is heated to reflux and maintained for 18 hours.[1]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese dioxide.

-

The filter cake is washed with additional dichloromethane.

-

The combined organic filtrates are concentrated under reduced pressure.

-

The resulting crude product is purified by crystallization from a suitable solvent such as tetrahydrofuran to yield this compound.[1]

-

Method 2: Dehydrogenation with Palladium on Carbon (Pd/C)

Palladium-catalyzed dehydrogenation is a common and efficient method for the aromatization of nitrogen-containing heterocycles.

-

Materials:

-

(4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1.0 eq)

-

10% Palladium on Carbon (10% Pd/C) (catalytic amount, e.g., 10 mol%)

-

Toluene or other high-boiling aromatic solvent

-

-

Procedure:

-

To a solution of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone in toluene, 10% Pd/C is added.

-

The mixture is heated to reflux and stirred vigorously for 4-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled and filtered through celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel or by crystallization.

-

Method 3: Aromatization with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

DDQ is a powerful dehydrogenating agent for the aromatization of various heterocyclic systems.

-

Materials:

-

(4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1.0 eq)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 eq)

-

Dioxane or Toluene

-

-

Procedure:

-

A solution of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone in dioxane is prepared.

-

DDQ is added portion-wise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 1-3 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and washed with a saturated sodium bicarbonate solution to remove the hydroquinone byproduct.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Data |

| ¹H NMR | Expected signals for the indole and bromophenyl protons. The characteristic broad singlet for the indole N-H proton is typically observed downfield. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the carbons of the indole ring system, and the substituted phenyl ring. |

| IR (KBr) | Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, and C-Br stretching. A peak around 3358 cm⁻¹ can be attributed to the N-H stretch.[3] |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₀BrNO, M.W. 300.15 g/mol ) should be observed.[2] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has detailed three effective methods for the synthesis of this compound from its dihydro precursor. The choice of method may depend on factors such as scale, available reagents, and desired purity. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, particularly those interested in the synthesis of NSAIDs and related heterocyclic compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of (4-bromophenyl)(1H-indol-7-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic identifying information for (4-bromophenyl)(1H-indol-7-yl)methanone is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀BrNO | [1][2][3][4] |

| Molecular Weight | 300.15 g/mol | [1][2][5] |

| CAS Number | 91714-50-0 | [5][6][7][8][9] |

| Synonyms | 7-(4-Bromobenzoyl)indole, (p-Bromophenyl)(1H-indol-7-yl)formaldehyde | [5][6] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not widely available in the public domain. Commercial suppliers of this compound may provide a Certificate of Analysis (CoA) with this information upon purchase. For instance, some chemical suppliers indicate the availability of comprehensive characterization data, including ¹H-NMR, Mass, HPLC, and IR, with their products.[6]

Crystal Structure Data

A publication by Dutkiewicz et al. (2009) provides detailed crystallographic data for this compound. The compound crystallizes in a monoclinic system. In the crystal structure, molecules form centrosymmetric dimers through N—H···O hydrogen bonds.[1][3][10][11]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported via the oxidation of its precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone.[1]

Procedure:

A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 ml of dichloromethane is refluxed for 18 hours. Following the reflux, the reaction mixture is filtered, and the organic layer is concentrated. The resulting product is then crystallized from tetrahydrofuran.[1]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the final product.

Caption: General workflow for synthesis and spectroscopic characterization.

References

- 1. 7-(4-bromobenzoyl)-1H-indole-2,3-dione | C15H8BrNO3 | CID 71313057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C15H10BrNO | CID 11012009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 7-(4-Bromobenzoyl)indole | 91714-50-0 [chemicalbook.com]

- 9. SmallMolecules.com | this compound (1g) from BLD Pharmatech Ltd. | SmallMolecules.com [smallmolecules.com]

- 10. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (4-Bromo-phen-yl)(1H-indol-7-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ¹H and ¹³C NMR of 7-(4-Bromobenzoyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs such as Bromfenac. This document presents the available experimental ¹H NMR data, predicted ¹³C NMR data, standardized experimental protocols for NMR data acquisition, and a logical workflow for spectral analysis.

Introduction

7-(4-Bromobenzoyl)indole (CAS No: 91714-50-0) is a crucial building block in medicinal chemistry. Its chemical structure, consisting of an indole ring acylated at the 7-position with a 4-bromobenzoyl group, gives rise to a distinct NMR profile. Understanding the ¹H and ¹³C NMR spectra of this molecule is essential for its unambiguous identification, purity assessment, and for monitoring the progress of reactions in which it is involved.

Molecular Structure:

NMR Spectral Data

The following sections present the available quantitative NMR data for 7-(4-Bromobenzoyl)indole.

¹H NMR Data (Experimental)

The experimental ¹H NMR data for 7-(4-Bromobenzoyl)indole in Chloroform-d (CDCl₃) is partially available from patent literature. The data, while lacking detailed assignments of coupling constants and integration values, provides the chemical shifts of the protons.

| Chemical Shift (δ) ppm | Multiplicity |

| 10.38 | bs |

| 7.94 | d |

| 7.66 | d |

| 7.56 | d |

| 7.49 | d |

| 7.39 | m |

| 7.16 | t |

| 6.66 | m |

Note: Data sourced from patent literature; 'bs' denotes a broad singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet. Precise coupling constants and integration values were not provided in the source.

¹³C NMR Data (Predicted)

| Predicted Chemical Shift (δ) ppm |

| 195.5 |

| 139.0 |

| 136.5 |

| 132.0 |

| 131.8 |

| 130.5 |

| 129.0 |

| 128.5 |

| 125.0 |

| 123.5 |

| 121.0 |

| 118.0 |

| 104.0 |

Disclaimer: This data is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, applicable to 7-(4-Bromobenzoyl)indole.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of 7-(4-Bromobenzoyl)indole and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy

-

Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency (e.g., 400 MHz or higher for better resolution).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full magnetization recovery.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

-

¹³C NMR Spectroscopy

-

Instrument Setup: Tune and shim the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically required.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

For more detailed structural information, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis and assignment of NMR spectra for a molecule like 7-(4-Bromobenzoyl)indole.

Caption: Logical workflow for NMR spectral analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of 7-(4-Bromobenzoyl)indole. For definitive structural elucidation, especially for novel compounds, a complete suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

Mass Spectrometry Analysis of (4-bromophenyl)(1H-indol-7-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (4-bromophenyl)(1H-indol-7-yl)methanone, a compound of interest in pharmaceutical research. This document details predicted fragmentation patterns, experimental protocols, and visual workflows to facilitate its characterization and quantification.

Predicted Mass Spectrometry Data

The mass spectrometric behavior of this compound (Molecular Formula: C₁₅H₁₀BrNO, Molecular Weight: 300.15 g/mol , Exact Mass: 298.9946 u) is predicted based on its chemical structure, incorporating a bromophenyl group, a ketone linker, and an indole ring. The following tables summarize the expected mass-to-charge ratios (m/z) for major ions under Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS).

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Structure | Hypothetical Relative Abundance (%) |

| 301/299 | Molecular Ion [M]⁺ | C₁₅H₁₀⁷⁹Br¹⁴NO⁺ / C₁₅H₁₀⁸¹Br¹⁴NO⁺ | 80 |

| 184/182 | [M - C₇H₅N]⁺ | C₇H₄⁷⁹BrO⁺ / C₇H₄⁸¹BrO⁺ | 100 |

| 156/154 | [C₇H₄⁷⁹Br]⁺ / [C₇H₄⁸¹Br]⁺ | C₇H₄⁷⁹Br⁺ / C₇H₄⁸¹Br⁺ | 40 |

| 144 | [M - C₇H₄BrO]⁺ | C₈H₆NO⁺ | 60 |

| 116 | [C₈H₆N]⁺ | C₈H₆N⁺ | 30 |

| 89 | [C₇H₅]⁺ | C₇H₅⁺ | 20 |

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound (Precursor Ion: [M+H]⁺ at m/z 302/300)

| Predicted m/z | Proposed Fragment Ion | Structure | Hypothetical Relative Abundance (%) |

| 302/300 | Protonated Molecule [M+H]⁺ | C₁₅H₁₁⁷⁹Br¹⁴NO⁺ / C₁₅H₁₁⁸¹Br¹⁴NO⁺ | 100 |

| 185/183 | [M+H - C₇H₅N]⁺ | C₇H₅⁷⁹BrO⁺ / C₇H₅⁸¹BrO⁺ | 90 |

| 145 | [M+H - C₇H₄BrO]⁺ | C₈H₇NO⁺ | 70 |

| 117 | [C₈H₇N]⁺ | C₈H₇N⁺ | 40 |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Sample Preparation for LC-MS Analysis

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Working Standard Preparation: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Matrix Preparation (for biological samples): For protein precipitation, mix 100 µL of the biological matrix (e.g., plasma) with 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

-

Final Sample Preparation: Transfer an aliquot of the working standard or the supernatant from the sample matrix preparation into an autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Mode: Full scan (m/z 100-400) for initial analysis and Multiple Reaction Monitoring (MRM) for quantification (e.g., transition 300.0 -> 183.0).

-

Direct Inlet Electron Ionization Mass Spectrometry (EI-MS) Method

-

Instrumentation: A mass spectrometer equipped with a direct insertion probe and an electron ionization (EI) source.

-

Sample Preparation: Dissolve a small amount of the pure compound in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.

-

Analysis Protocol:

-

Apply a small aliquot (1-2 µL) of the sample solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 200 °C.

-

Scan Range: m/z 50-350.

-

Visualized Pathways and Workflows

Predicted EI-MS Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization. The molecule initially loses an electron to form the molecular ion, which then undergoes cleavage at the carbonyl group, leading to the formation of characteristic fragment ions.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Workflow for LC-MS Analysis

This diagram outlines the logical steps for the quantitative analysis of this compound in a complex matrix using LC-MS.

Caption: Workflow for quantitative LC-MS analysis.

An In-depth Technical Guide to the FT-IR Spectrum of 7-(4-Bromobenzoyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of various pharmacologically active molecules. This document outlines the expected characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the analytical workflow.

Introduction

7-(4-Bromobenzoyl)indole (CAS No. 91714-50-0) is a substituted indole derivative. The structural complexity of this molecule, featuring an indole ring, a benzoyl group, and a bromine substituent, gives rise to a unique infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure by measuring the absorption of infrared radiation by the sample. While a publicly available experimental spectrum for this specific compound is not readily found, this guide provides a detailed prediction of its FT-IR spectral characteristics based on the known absorption regions of its constituent functional groups.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 7-(4-Bromobenzoyl)indole is characterized by the vibrational modes of the N-H group of the indole ring, the C=O of the benzoyl group, aromatic C-H and C=C bonds, and the C-Br bond. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes. This data is compiled from established spectroscopic correlations for indole derivatives and substituted aromatic ketones.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3400 | Medium, Sharp | N-H stretch of the indole ring |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch (indole and benzoyl rings) |

| ~ 1650 | Strong | C=O stretch (aryl ketone) |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretching vibrations |

| ~ 1340 | Medium | C-N stretching vibration |

| 1250 - 1000 | Medium | C-H in-plane bending |

| ~ 820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| ~ 740 | Strong | C-H out-of-plane bending (ortho-disubstituted indole) |

| Below 700 | Medium to Weak | C-Br stretch |

Note: The exact peak positions and intensities can be influenced by the sample's physical state (solid or solution) and the specific experimental conditions.

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol details a standard procedure for obtaining the FT-IR spectrum of a solid sample such as 7-(4-Bromobenzoyl)indole using the Potassium Bromide (KBr) pellet method.

I. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

KBr powder (spectroscopic grade, dried)

-

Spatula

-

Analytical balance

-

Sample of 7-(4-Bromobenzoyl)indole

II. Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of 7-(4-Bromobenzoyl)indole.

-

Weigh approximately 100-200 mg of dry KBr powder.

-

Transfer the sample and KBr to the agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

-

Pellet Formation:

-

Carefully transfer a portion of the ground mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of 7-(4-Bromobenzoyl)indole.

Conclusion

This technical guide provides a foundational understanding of the FT-IR spectral characteristics of 7-(4-Bromobenzoyl)indole for professionals in research and drug development. The predicted spectral data, in conjunction with the detailed experimental protocol, will aid in the structural verification and quality control of this important chemical intermediate. The provided workflow diagram offers a clear and concise overview of the analytical process. For definitive spectral assignment, it is recommended to acquire an experimental spectrum and compare it with the data presented herein.

An In-depth Technical Guide on the Physicochemical Properties of (4-bromophenyl)(1H-indol-7-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromophenyl)(1H-indol-7-yl)methanone is a heterocyclic ketone containing an indole scaffold. The indole ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound, in particular, serves as a key intermediate in the synthesis of Bromfenac, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its physicochemical properties is crucial for its synthesis, handling, formulation, and for the development of related novel chemical entities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a general workflow for its characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrNO | [1][2][3][4] |

| Molecular Weight | 300.15 g/mol | [1][2][3] |

| Melting Point | 435–437 K (162–164 °C) | [2] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| LogP (calculated) | 4.1 | [1] |

| Appearance | Crystalline solid | [2] |

| CAS Number | 91714-50-0 | [1][3][4] |

Crystallographic Data

The crystal structure of this compound has been determined, revealing a monoclinic system. In the crystal, molecules are connected into centrosymmetric dimers by pairs of N—H⋯O hydrogen bonds.[2][5] The dihedral angle between the indole ring system and the benzene ring is 50.13 (5)°.[2][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of its precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone.[2][6]

Materials:

-

(4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol)

-

Activated manganese dioxide (2.2 g, 25 mmol)

-

Dichloromethane (100 ml)

-

Tetrahydrofuran

Procedure:

-

A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone and activated manganese dioxide in dichloromethane is refluxed for 18 hours.

-

The reaction mixture is then filtered to remove the manganese dioxide.

-

The organic layer is concentrated under reduced pressure.

-

The resulting product is crystallized from tetrahydrofuran to yield pure this compound.[2][6]

Characterization Workflow

A general workflow for the physicochemical characterization of a newly synthesized compound like this compound is crucial to confirm its identity and purity. This involves a series of analytical techniques.

Spectroscopic Data

While detailed spectra are not publicly available, the expected spectroscopic data based on the structure are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons of the indole and bromophenyl rings, as well as the N-H proton of the indole.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the two aromatic rings, and the indole carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (298.99500 Da).[3][7]

Biological Activity and Signaling Pathways

This compound is primarily known as a precursor to Bromfenac, an anti-inflammatory agent.[2][6] The biological activity of Bromfenac is attributed to its inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. While the direct biological activity and specific signaling pathway interactions of this compound itself are not extensively documented in publicly available literature, its structural similarity to other indole-containing compounds suggests potential for various biological activities that would warrant further investigation.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While key data such as its molecular structure and a reliable synthesis protocol are established, further experimental determination of properties like solubility and pKa would be beneficial for its broader application in research and development. The provided characterization workflow offers a standard approach for verifying the identity and purity of this and similar compounds. As a key intermediate for a known pharmaceutical agent, a deeper understanding of its properties can aid in process optimization and the discovery of new derivatives with potential therapeutic applications.

References

- 1. This compound | C15H10BrNO | CID 11012009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. SmallMolecules.com | this compound (1g) from BLD Pharmatech Ltd. | SmallMolecules.com [smallmolecules.com]

- 5. (4-Bromo-phen-yl)(1H-indol-7-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Solubility of 7-(4-Bromobenzoyl)indole in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac. A thorough understanding of its solubility in various organic solvents is critical for process development, formulation, and purification in the pharmaceutical industry. This document outlines available solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of 7-(4-Bromobenzoyl)indole is presented below. These properties inherently influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.15 g/mol |

| Melting Point | 162-164 °C |

| LogP | 4.16 |

Solubility Data

| Solvent | Solubility of Bromfenac Sodium Salt | Inferred Solubility of 7-(4-Bromobenzoyl)indole |

| Dimethyl Sulfoxide (DMSO) | Approximately 100 mM[1] | Expected to be soluble |

| Ethanol | Approximately 5 mM[1] | Expected to be soluble |

Note: The solubility of 7-(4-Bromobenzoyl)indole is anticipated to differ from its sodium salt derivative. The data for Bromfenac sodium salt should be used as a directional guide only. Experimental verification is essential for obtaining precise solubility values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 7-(4-Bromobenzoyl)indole in various organic solvents using the widely accepted shake-flask method.[2]

1. Materials and Equipment:

-

7-(4-Bromobenzoyl)indole (solid, of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or mechanical agitator capable of constant temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-(4-Bromobenzoyl)indole to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies by sampling at different time points until the concentration of the solute remains constant.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 7-(4-Bromobenzoyl)indole in the diluted sample using a validated HPLC method.

-

-

Data Reporting:

-

Calculate the solubility of 7-(4-Bromobenzoyl)indole in each organic solvent, typically expressed in mg/mL or mol/L.

-

It is recommended to perform a minimum of three replicate determinations for each solvent.[2]

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Experimental workflow for determining the solubility of 7-(4-Bromobenzoyl)indole.

Caption: Logical relationship between compound properties, solubility, and application.

References

The Synthesis of Bromfenac: A Technical Guide to the Role of (4-bromophenyl)(1H-indol-7-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used as an ophthalmic solution to treat pain and inflammation after cataract surgery. The synthesis of this potent therapeutic agent involves a multi-step process with several key intermediates. This technical guide focuses on the pivotal role of (4-bromophenyl)(1H-indol-7-yl)methanone, detailing its synthesis and subsequent conversion into Bromfenac. This document provides in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathway to support research and development in pharmaceutical chemistry.

The Synthetic Pathway Overview

The synthesis of Bromfenac from (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone proceeds through three key transformations. The initial step involves the aromatization of the indoline ring to form the central intermediate, this compound. This intermediate is then converted to 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. The final step is the hydrolysis of the lactam ring to yield the active pharmaceutical ingredient, Bromfenac.

Figure 1: Synthetic Pathway to Bromfenac. This diagram illustrates the three main stages in the synthesis of Bromfenac, starting from the indoline precursor.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the aromatization of the indoline ring.

Protocol:

-

A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 ml of dichloromethane is prepared.[1]

-

The mixture is refluxed for 18 hours.

-

Upon completion of the reaction, the contents are filtered to remove the manganese dioxide.

-

The organic layer is concentrated under reduced pressure.

-

The resulting product, this compound, is crystallized from tetrahydrofuran.[1]

Step 2: Synthesis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one

This two-part process involves the halogenation of the indole intermediate followed by a reduction.

Part A: Halogenation

-

In a suitable reaction vessel, combine 1.0 kg of 7-(4-bromobenzoyl)indole, 9.0 kg of tetrahydrofuran, 0.2 kg of 36-38% hydrochloric acid, and 0.5 kg of water.

-

Add 1.8 kg of N-bromosuccinimide to the mixture.

-

Allow the reaction to proceed for 5 hours.

-

After the reaction period, add purified water to induce crystallization.

-

Collect the solid by suction filtration and dry the filter cake at 50°C to yield 3,3-dibromo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

Part B: Reduction

-

The 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one is subjected to a reduction reaction in tetrahydrofuran.

-

The reaction is carried out using acetic acid and zinc powder to yield 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

Step 3: Synthesis of Bromfenac Sodium (Hydrolysis)

This final step involves the ring-opening of the lactam to form the sodium salt of Bromfenac.

Protocol:

-

Add 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one and sodium hydroxide to a monohydric alcohol-deionized water solvent system (e.g., methanol, ethanol, or isopropanol). The mass ratio of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one to sodium hydroxide should be approximately 316:60-80.

-

Heat the mixture in a closed system with stirring at 90-110°C for 3-5 hours.[2]

-

After the reaction, cool the mixture to 20-30°C.[2]

-

Adjust the pH to 11 by the dropwise addition of hydrochloric acid.[2]

-

Add a decolorizing agent and stir the mixture at reflux under normal pressure.

-

Filter the hot solution and allow the filtrate to cool to 15-20°C.

-

Induce crystallization by adding seed crystals and allow to stand for 2-3 hours.

-

Further cool the mixture to 0-10°C for 2-3 hours, and then to -10-0°C for 3-4 hours to complete crystallization.[2]

-

Collect the crystalline Bromfenac sodium by filtration and dry the product.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of Bromfenac and its intermediates.

| Step | Reactant | Product | Yield (%) | Purity (%) | Reference |

| 1 | (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone | This compound | Not Specified | Not Specified | [1] |

| 2a | 7-(4-bromobenzoyl)indole | 3,3-dibromo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one | 93 | Not Specified | |

| 3 | 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one | Bromfenac Sodium | 80.5 - 86.5 | 99.47 - 99.74 | [3] |

Table 1: Reaction Yields and Product Purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₁₅H₁₀BrNO | 300.15 | 162 - 164 | [1] |

| 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one | C₁₅H₁₀BrNO₂ | 316.15 | Not Specified | |

| Bromfenac Sodium | C₁₅H₁₁BrNNaO₃ | 356.14 | Not Specified |

Table 2: Physicochemical Properties of Key Compounds.

Experimental Workflow Visualization

References

- 1. CN109608351B - Preparation method of bromfenac sodium - Google Patents [patents.google.com]

- 2. Bromfenac Sodium Intermediate 7-(4-Bromobenzoyl)indole CAS 91714-50-0 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 3. CN111196770A - Simple preparation method of bromfenac sodium - Google Patents [patents.google.com]

In-Depth Technical Guide: (4-Bromophenyl)(1H-indol-7-yl)methanone (CAS Number 91714-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the chemical compound with CAS number 91714-50-0, identified as (4-Bromophenyl)(1H-indol-7-yl)methanone. This compound is a key intermediate in the synthesis of Bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID). This document will cover the chemical and physical properties of the intermediate, its synthesis, and transition to the active pharmaceutical ingredient (API), Bromfenac. The guide will then delve into the pharmacological properties of Bromfenac, including its mechanism of action, relevant signaling pathways, and a summary of quantitative data from experimental studies. Detailed experimental protocols are provided to support further research and development.

Chemical Information: this compound

This compound serves as a crucial building block in the synthesis of Bromfenac. A thorough understanding of its properties is essential for its effective use in pharmaceutical manufacturing.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 91714-50-0 | [General] |

| Molecular Formula | C₁₅H₁₀BrNO | [General] |

| Molecular Weight | 300.15 g/mol | [General] |

| IUPAC Name | This compound | [General] |

| Synonyms | 7-(4-Bromobenzoyl)indole | [General] |

| Appearance | Solid | [General] |

| Melting Point | 435–437 K (162-164 °C) | [1] |

Synthesis of this compound

The synthesis of the title compound involves the oxidation of its dihydro precursor.[1]

Experimental Protocol:

-

A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 ml of dichloromethane is prepared.[1]

-

The mixture is refluxed for 18 hours.[1]

-

Following the reflux, the contents are filtered.[1]

-

The organic layer is concentrated to yield the product.[1]

-

The crude product is then crystallized from tetrahydrofuran.[1]

Synthesis workflow for the title compound.

From Intermediate to API: Synthesis of Bromfenac

This compound is a precursor to Bromfenac. The subsequent synthetic steps are crucial for the formation of the active drug molecule. A general overview of a synthetic route is provided below.

Experimental Protocol (General Overview):

A detailed, multi-step synthesis is often proprietary. However, a plausible route involves the introduction of an acetic acid moiety to the indole ring, followed by salt formation. One patented method describes the hydrolysis of 1-acetyl-7-(4-bromobenzoyl)indolin-2-one to yield Bromfenac sodium.

Conceptual synthesis of Bromfenac.

Pharmacology of Bromfenac

Bromfenac is a nonsteroidal anti-inflammatory drug with potent analgesic and anti-inflammatory properties. It is primarily used as an ophthalmic solution to treat postoperative inflammation and pain following cataract surgery.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of Bromfenac is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Bromfenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Signaling Pathway: Prostaglandin Biosynthesis

The inhibition of COX enzymes by Bromfenac directly impacts the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ is a common precursor for various prostaglandins, including PGE₂, which is a major contributor to inflammation and pain.

Bromfenac's inhibition of the COX pathway.

Quantitative Data: Cyclooxygenase Inhibition

The inhibitory potency of Bromfenac against COX-1 and COX-2 has been quantified in vitro, demonstrating its selectivity.

| NSAID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |

| Bromfenac | 0.210 | 0.0066 | 0.03 (COX-2 selective) | [2] |

| Ketorolac | 0.02 | 0.12 | 0.17 (COX-1 selective) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols related to Bromfenac.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Incubation: Varying concentrations of the test compound (e.g., Bromfenac) are pre-incubated with the COX enzyme in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The production of prostaglandin E₂ (PGE₂) is measured, typically using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the COX activity (IC₅₀) is calculated.[2]

Workflow for COX inhibition assay.

Clinical Trial for Postoperative Ocular Inflammation

This section provides a representative protocol for a clinical trial evaluating the efficacy and safety of Bromfenac ophthalmic solution.

Protocol (Example):

-

Study Design: A randomized, double-masked, placebo-controlled, multicenter clinical trial.[3]

-

Participants: Patients aged ≥ 18 years undergoing cataract surgery.[3]

-

Intervention:

-

Dosing Regimen: Dosing begins one day prior to surgery, continues on the day of surgery, and for 14 days postoperatively.[3]

-

Efficacy Endpoints:

-

Safety Assessments: Monitoring of adverse events, including any ocular or systemic side effects.

HPLC Analysis of Bromfenac in Aqueous Humor

This protocol describes a method for quantifying Bromfenac concentrations in aqueous humor samples.

Protocol:

-

Sample Collection: Aqueous humor samples are collected from subjects at specified time points.[4]

-

Sample Preparation: Samples may require extraction or dilution prior to analysis.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a suitable detector (e.g., photodiode array) is used.[4]

-

Column: A reverse-phase column (e.g., C18) is typically employed.[4]

-

Mobile Phase: A gradient solvent system is often used for optimal separation (e.g., a mixture of formic acid in water and formic acid in methanol).[4]

-

Detection: The concentration of Bromfenac is determined by comparing the peak area of the sample to that of a known standard.

Conclusion

This compound (CAS 91714-50-0) is a pivotal intermediate in the synthesis of the NSAID Bromfenac. While the intermediate itself does not possess the therapeutic effects, its efficient synthesis is critical for the production of the final drug product. Bromfenac exerts its potent anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme, a key component of the prostaglandin biosynthesis pathway. This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and the pharmacological context of this important compound, along with detailed experimental protocols to aid in future research and development endeavors in the field of ophthalmology and anti-inflammatory drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Safety and efficacy of bromfenac ophthalmic solution (Bromday) dosed once daily for postoperative ocular inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromfenac 0.09% bioavailability in aqueous humor, prophylactic effect on cystoid macular edema, and clinical signs of ocular inflammation after phacoemulsification in a Mexican population - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 7-(4-Bromobenzoyl)indole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of various biologically active molecules. This document details the synthetic route, spectroscopic analysis, and potential biological significance of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and medicinal chemistry.

Synthesis and Purification

The synthesis of 7-(4-Bromobenzoyl)indole is most commonly achieved through a two-step process starting from indoline and 4-bromobenzoyl chloride. The initial Friedel-Crafts acylation is followed by an oxidation step to yield the final indole product.

Experimental Protocol: Synthesis of 7-(4-Bromobenzoyl)indole

Step 1: Friedel-Crafts Acylation of Indoline

To a solution of indoline in a suitable anhydrous solvent such as dichloromethane or toluene, is added a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or boron trichloride (BCl₃), at 0 °C under an inert atmosphere. 4-Bromobenzoyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromophenyl)(indolin-7-yl)methanone.

Step 2: Oxidation to 7-(4-Bromobenzoyl)indole

The crude (4-bromophenyl)(indolin-7-yl)methanone from the previous step is dissolved in a suitable solvent, typically dichloromethane or chloroform. To this solution, an oxidizing agent such as manganese dioxide (MnO₂) is added in excess.[1] The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 7-(4-Bromobenzoyl)indole. A patent for a related compound mentions that the oxidation of the indoline precursor using active manganese dioxide can lead to a yield of up to 92.4%.

Below is a workflow diagram illustrating the synthetic and purification process.

Spectroscopic Data and Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and bromobenzoyl moieties. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region. The protons on the indole ring will exhibit characteristic coupling patterns, and the protons on the 4-bromophenyl group will appear as two doublets due to their para-substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group will be observed in the downfield region (typically around 190-200 ppm). The aromatic carbons will appear in the range of 110-140 ppm.

Experimental Protocol: NMR Spectroscopy

A sample of purified 7-(4-Bromobenzoyl)indole is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 7-(4-Bromobenzoyl)indole (C₁₅H₁₀BrNO) is expected at m/z 300.15, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.

-

C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ for the carbonyl group of the benzoyl moiety.

-

C=C stretch: Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

-

C-N stretch: A peak in the region of 1200-1350 cm⁻¹.

-

C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Table 1: Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons (indole and bromophenyl), broad singlet for N-H proton. |

| ¹³C NMR | Signal for carbonyl carbon (~190-200 ppm), signals for aromatic carbons (110-140 ppm). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 300.15 with a characteristic M+2 isotopic peak for bromine. |

| Infrared Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹), aromatic C=C stretch (~1450-1600 cm⁻¹), C-N stretch (~1200-1350 cm⁻¹), C-Br stretch (<800 cm⁻¹). |

Potential Biological Significance and Signaling Pathways

While specific biological studies on 7-(4-Bromobenzoyl)indole are limited, the indole nucleus is a prominent scaffold in many biologically active compounds. Indole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Studies on related brominated indole compounds have shown that they can exhibit significant anti-inflammatory activity.[3][4] This activity is often attributed to the modulation of key inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation, and their inhibition is a key mechanism for many anti-inflammatory drugs. It is plausible that 7-(4-Bromobenzoyl)indole, as a brominated indole derivative, may also exert its biological effects through the modulation of these pathways.

Below is a conceptual diagram illustrating the potential interaction of an indole compound with the NF-κB and MAPK signaling pathways to produce an anti-inflammatory response.

Further research is required to elucidate the specific biological targets and mechanisms of action of 7-(4-Bromobenzoyl)indole.

Conclusion

This technical guide has provided a detailed overview of the structure elucidation of 7-(4-Bromobenzoyl)indole, covering its synthesis, spectroscopic characterization, and potential biological relevance. The presented experimental protocols and expected data serve as a valuable resource for researchers working with this compound. The exploration of its biological activities, particularly in the context of inflammatory signaling pathways, represents a promising avenue for future drug discovery and development efforts.

References

- 1. rsc.org [rsc.org]

- 2. 7-(4-bromobenzoyl)-1H-indole-2,3-dione | C15H8BrNO3 | CID 71313057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research Portal [researchportal.scu.edu.au]

- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (4-bromophenyl)(1H-indol-7-yl)methanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4-bromophenyl)(1H-indol-7-yl)methanone, a key intermediate in the synthesis of pharmacologically active molecules. Detailed experimental protocols and quantitative data are presented to facilitate its application in organic synthesis and drug development.

Introduction

This compound, also known as 7-(4-bromobenzoyl)indole, is a versatile heterocyclic ketone. Its chemical structure, featuring an indole nucleus and a bromophenyl moiety, makes it a valuable building block for the synthesis of more complex molecules. The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Bromfenac, a potent non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀BrNO | --INVALID-LINK-- |

| Molecular Weight | 300.15 g/mol | --INVALID-LINK-- |

| CAS Number | 91714-50-0 | --INVALID-LINK-- |

| Appearance | Crystalline solid | [1] |

| Melting Point | 435–437 K (162-164 °C) | [1] |

| Purity | Typically >95% | --INVALID-LINK-- |

Applications in Organic Synthesis

The principal application of this compound is as a late-stage intermediate in the synthesis of Bromfenac. The presence of the bromine atom on the phenyl ring and the reactive N-H of the indole moiety allows for further functionalization to construct the final drug molecule.

Below is a diagram illustrating the synthetic pathway from this compound to Bromfenac.

Caption: Synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of Bromfenac.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the oxidation of its corresponding indoline precursor.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone | 302.17 | 2.4 g | 7.9 |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 2.2 g | 25 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |

| Tetrahydrofuran (THF) | - | As needed for crystallization | - |

Procedure:

-

A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 mL of dichloromethane is prepared in a round-bottom flask equipped with a reflux condenser.[1]

-

The mixture is refluxed for 18 hours.[1]

-

Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the manganese dioxide.

-

The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by crystallization from tetrahydrofuran to afford pure this compound.[1]

Expected Yield:

While the direct source for this protocol does not specify a yield, dehydrogenations of indolines using manganese dioxide are reported to have yields ranging from 56% to over 80%. A patent describing a similar transformation on a related indole core reported a yield of 91.29% for a subsequent step, suggesting that the dehydrogenation is a high-yielding reaction.

Data Summary

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone |

| Product | This compound |

| Reagents | Activated Manganese Dioxide, Dichloromethane |

| Reaction Time | 18 hours |

| Reaction Temperature | Reflux |

| Purity (Post-crystallization) | >95% |

| Estimated Yield | 56-91% |

Logical Relationships in Synthesis

The synthesis of this compound is a key step that enables the subsequent construction of the pharmacologically active molecule, Bromfenac. The logical flow involves the creation of the aromatic indole core from its saturated precursor, which is then further elaborated.

Caption: Logical relationship from the precursor to the final drug molecule, highlighting the key transformation.

References

The Role of 7-(4-Bromobenzoyl)indole as a Versatile Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers in Drug Development

Introduction

7-(4-Bromobenzoyl)indole is a key chemical intermediate that serves as a crucial starting material for the synthesis of a variety of pharmaceutical compounds. Its unique structural features, combining an indole nucleus with a bromobenzoyl group, make it a valuable building block for creating molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of 7-(4-Bromobenzoyl)indole in the development of pharmaceutical agents, with a primary focus on the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Bromfenac.

Key Applications

The primary application of 7-(4-Bromobenzoyl)indole in the pharmaceutical industry is as a precursor for the synthesis of Bromfenac, an NSAID used in ophthalmic solutions to treat pain and inflammation after cataract surgery.[1] The indole moiety is a common scaffold in many biologically active compounds, and derivatives of 7-(4-Bromobenzoyl)indole have been explored for a range of therapeutic areas, including cancer and infectious diseases.[2][3][4]

Featured Pharmaceutical Compound: Bromfenac

Bromfenac is a well-established NSAID that functions through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Bromfenac exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] By blocking this pathway, Bromfenac effectively reduces the inflammatory response.

Biological Activity of Bromfenac

The inhibitory activity of Bromfenac against COX-1 and COX-2 has been quantified, demonstrating its potency as an anti-inflammatory agent.

| Compound | Target | IC50 (nM) | Reference |

| Bromfenac | COX-1 | 5.56 | [1] |

| Bromfenac | COX-2 | 7.45 | [1] |

| Bromfenac | COX-1 | 210 | [6] |

| Bromfenac | COX-2 | 6.6 | [6] |

Table 1: In vitro inhibitory activity of Bromfenac against COX enzymes. Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols